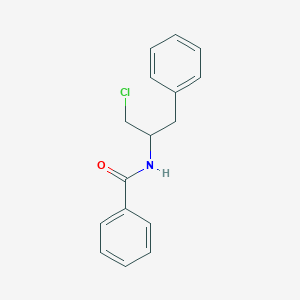
n-(1-chloro-3-phenylpropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(1-chloro-3-phenylpropan-2-yl)benzamide: is an organic compound with the molecular formula C16H16ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with an alpha-(chloromethyl)phenethyl group.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(1-chloro-3-phenylpropan-2-yl)benzamide typically begins with benzamide and alpha-(chloromethyl)phenethylamine.
Reaction Conditions: The reaction involves the condensation of benzamide with alpha-(chloromethyl)phenethylamine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: n-(1-chloro-3-phenylpropan-2-yl)benzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: n-(1-chloro-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: n-(1-chloro-3-phenylpropan-2-yl)benzamide may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
N-(alpha-(chloromethyl)phenethyl)acetamide: This compound is similar in structure but has an acetamide group instead of a benzamide group, leading to different reactivity and applications.
Uniqueness:
属性
CAS 编号 |
19071-62-6 |
|---|---|
分子式 |
C16H16ClNO |
分子量 |
273.75 g/mol |
IUPAC 名称 |
N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c17-12-15(11-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
InChI 键 |
PPDXKKJMVOBAND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
同义词 |
Benzamide, N-(alpha-(chloromethyl)phenethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


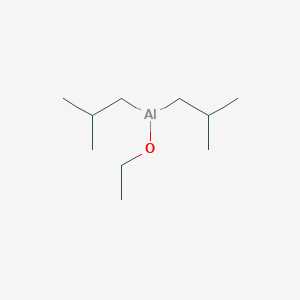
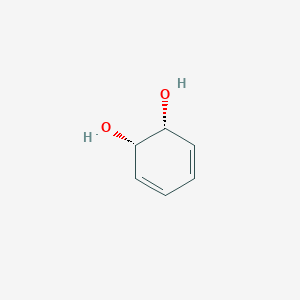
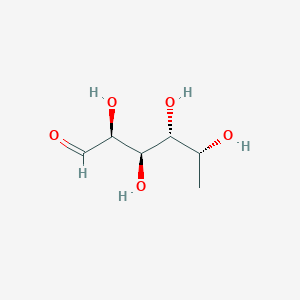
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
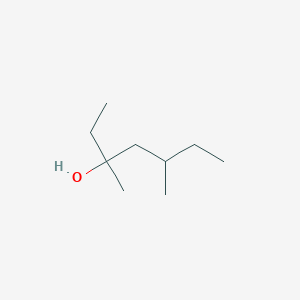
![4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide](/img/structure/B100130.png)
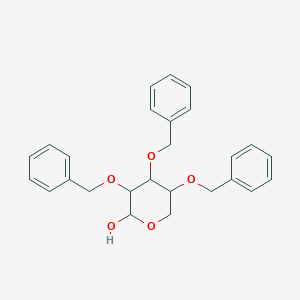
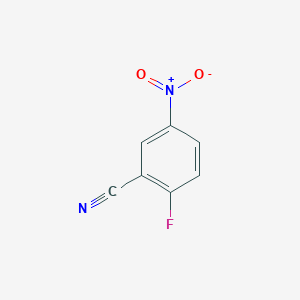


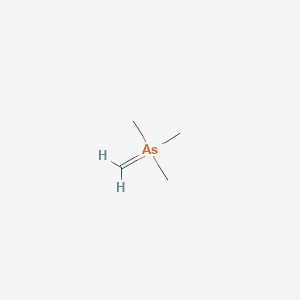
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)


